Cas no 53404-49-2 (4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol)

4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol is a bicyclic diol compound characterized by its rigid molecular structure and functional hydroxyl groups. Its unique steric configuration contributes to enhanced stability and reactivity in synthetic applications, making it a valuable intermediate in organic synthesis and specialty chemical production. The compound’s bicyclic framework offers potential utility in the development of fragrances, pharmaceuticals, and advanced materials due to its ability to influence stereochemistry and molecular interactions. Its defined purity and consistent performance make it suitable for precision-driven research and industrial processes requiring controlled diol functionality.
4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol structure
53404-49-2 structure
Product Name:4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
CAS No:53404-49-2
MF:C10H18O2
MW:170.248723506927
CID:1582605
PubChem ID:62044
Update Time:2025-06-11

4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Chemical and Physical Properties

Names and Identifiers

    • 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
    • Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-
    • (+/-)- 2,3-Pinanediol
    • Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-
    • ACMC-209fw3
    • DHS Activator
    • 2,3-Pinanediol
    • ACMC-209eou
    • (-)-pinanediol
    • AC1L1WDM
    • 2,3-trans-pinanediol
    • 2,3-pinandiol
    • Caswell No. 442
    • 1,2-pinanediol
    • 2,3-R-pinanediol
    • 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
    • Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-; (+/-)- 2,3-Pinanediol; Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-; ACMC-209fw3; DHS Activator; 2,3-Pinanediol; ACMC-209eou; 2,3-pinanediol; (-)-pinanediol; AC1L1WDM; 2,3-trans-pinanediol; 2,3-pinandiol; Caswell No. 442; 1,2-pinanediol; 2,3-R-pinanediol; 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol;
    • 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol #
    • 53404-49-2
    • (1S,2S,3S,5S)-2,3-Pinanediol
    • 0YBA7G0JSH
    • PD062254
    • SCHEMBL557353
    • EPA Pesticide Chemical Code 042101
    • Ethylene glycol ether of pinene
    • MFCD09955216
    • Q27237348
    • NSC71454
    • Pinene, ethylene glycol ether
    • 2,3-exo-pinanediol
    • AKOS015966888
    • MOILFCKRQFQVFS-UHFFFAOYSA-N
    • DB-017898
    • EN300-719200
    • (1S,2S,3R,5S)-(+)-Pinanediol
    • Pinolol
    • CS-0353218
    • 2,3-cis-pinanediol
    • NS00123529
    • Bicyclo[3.1.1]heptane-2, 2,6,6-trimethyl-
    • LS-13875
    • NSC-71454
    • 2,6,6-TRIMETHYL-BICYCLO(3.1.1)HEPTAN-2,3-DIOL
    • A4813
    • NSC 71454
    • SY009749
    • DTXSID3041326
    • SY009745
    • UNII-0YBA7G0JSH
    • Inchi: 1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3
    • InChI Key: MOILFCKRQFQVFS-UHFFFAOYSA-N
    • SMILES: OC1(C)C(CC2CC1C2(C)C)O

Computed Properties

  • Exact Mass: 170.13074
  • Monoisotopic Mass: 170.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Pricemore >>

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4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Related Literature

Additional information on 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol

Chemical Profile of 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol (CAS No. 53404-49-2)

4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol, identified by its Chemical Abstracts Service registry number CAS No. 53404-49-2, is a structurally intriguing compound belonging to the class of bicyclic alcohols. This molecule features a fused bicyclic system consisting of three rings—a cyclopropane ring connected to a cyclopentane ring—which is further substituted with three methyl groups at the 4, 6, and 6 positions. The presence of two hydroxyl groups at the 3 and 4 positions makes this compound a diol, offering unique reactivity and potential applications in synthetic chemistry and pharmacology.

The stereochemistry of 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol is critical to its properties and behavior. The bicyclic framework imparts rigidity to the molecule, influencing its interactions with biological targets. Recent studies have highlighted the importance of such rigid scaffolds in drug design, as they can enhance binding affinity and selectivity by restricting conformational flexibility. The hydroxyl groups in this compound can participate in hydrogen bonding, making it a valuable intermediate in the synthesis of more complex molecules.

From a synthetic perspective, 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol serves as a versatile building block for constructing more intricate structures. The cyclopropane ring is particularly interesting because it can undergo ring-opening reactions under various conditions, allowing for the introduction of new functional groups at specific positions. This property has been exploited in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular architecture is essential.

In the realm of medicinal chemistry, compounds with similar scaffolds have garnered attention due to their potential biological activity. For instance, derivatives of bicyclo[3.1.1]heptane have been explored for their pharmacological properties, including anti-inflammatory and analgesic effects. While 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol itself may not exhibit significant biological activity on its own, it serves as a precursor for more active entities. The hydroxyl groups provide handles for further functionalization via esterification, etherification, or oxidation reactions.

The compound's unique structure also makes it an interesting candidate for material science applications. Bicyclic alcohols can exhibit unusual mechanical properties due to their constrained geometry, making them potential candidates for polymer additives or specialty resins. Additionally, the presence of multiple stereocenters allows for the synthesis of enantiomerically pure compounds, which are often required in high-performance materials and pharmaceuticals.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol with greater accuracy than ever before. Molecular modeling studies suggest that this compound may form stable complexes with certain biological targets due to its rigid framework and hydrogen bonding capabilities. These insights are guiding experimental efforts to optimize its structure for improved efficacy in drug discovery programs.

The synthesis of 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol presents both challenges and opportunities for synthetic chemists. While the bicyclic system provides structural rigidity that can be advantageous in drug design, it also requires careful manipulation to achieve the desired stereochemistry without unwanted side reactions. Recent reports have described novel catalytic methods for constructing such frameworks efficiently and selectively.

In conclusion,4, CAS No.*53404-49-2*, represents a fascinating molecule with potential applications across multiple disciplines.* Its unique structural features,* hydroxyl functional groups,* and stereochemical complexity make it a valuable tool for synthetic chemists.* As research* continues* to uncover new ways* to utilize* such compounds,* their importance* in pharmaceuticals,* materials science,* and other fields* is likely* to grow.* By leveraging* modern synthetic techniques* and computational tools,* researchers* can unlock* the full potential* of molecules like *this one.*

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